molecular formula C7H16S B3056726 3-Methylhexane-3-thiol CAS No. 73775-71-0

3-Methylhexane-3-thiol

Cat. No.: B3056726
CAS No.: 73775-71-0
M. Wt: 132.27 g/mol
InChI Key: AAKKPKDORDWLSG-UHFFFAOYSA-N
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Description

3-Methylhexane-3-thiol is a branched-chain aliphatic thiol with the molecular formula C7H16S and a molecular weight of 132.27 g/mol . This chemical, identified by CAS Registry Number 73775-71-0, is provided as a high-purity compound for research and development purposes . As a tertiary thiol, this compound is characterized by a sulfhydryl (-SH) group attached to a tertiary carbon atom, which influences its reactivity and physical properties compared to primary or secondary thiols. In research systems, thiols are of significant interest due to their nucleophilic nature and their ability to form disulfide bonds, a key bridging structure in nature . The formation of disulfide bonds with cysteine subunits of endogenous proteins makes thiolated compounds unique for designing advanced materials and biomolecular conjugates . Furthermore, thiols exhibit a high binding affinity to noble metals, enabling their use in creating self-assembled monolayers for applications in nanotechnology and biosensing . This product is intended for research use by qualified laboratory personnel. It is strictly for in vitro applications and is not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3-methylhexane-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C7H16S/c1-4-6-7(3,8)5-2/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKKPKDORDWLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCC(C)(CC)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994716
Record name 3-Methylhexane-3-thiol
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Molecular Weight

132.27 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73775-71-0
Record name 3-Methyl-3-hexanethiol
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Record name 3-Methylhexane-3-thiol
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Record name 3-Methylhexane-3-thiol
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Record name 3-methylhexane-3-thiol
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Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations

Redox Chemistry of the Thiol Group

The sulfur atom in 3-methylhexane-3-thiol can exist in various oxidation states, making redox chemistry a central aspect of its reactivity. The interconversion between the thiol (reduced form) and disulfide (oxidized form) is a key transformation. chemistrysteps.comwikipedia.org

The oxidation of thiols to disulfides is a common and important reaction. chemistrysteps.com For this compound, this involves the coupling of two molecules to form bis(3-methylhexan-3-yl) disulfide. This oxidative coupling can be achieved using mild oxidizing agents such as hydrogen peroxide, iodine, or even atmospheric oxygen. chemistrysteps.comescholarship.org The relative weakness of the S-H bond compared to an O-H bond makes this oxidation thermodynamically favorable. chemistrysteps.com

This equilibrium is dynamic. The disulfide can be readily reduced back to the corresponding thiol using reducing agents like dithiothreitol (B142953) (DTT). escholarship.org

Furthermore, thiol-disulfide exchange reactions are a critical aspect of this dynamic system. These reactions proceed via a nucleophilic substitution (SN2-like) mechanism where a thiolate anion (RS⁻) attacks one of the sulfur atoms of a disulfide bond. masterorganicchemistry.comacs.org This results in the formation of a new disulfide and a new thiolate, allowing for the interchange of disulfide partners. masterorganicchemistry.com The kinetics of these exchange reactions are influenced by the pKa of the reacting thiols and the stability of the intermediate species. psu.edu

The thiol group can be completely removed from the carbon skeleton and replaced with a hydrogen atom in a process known as desulfurization. This reaction transforms this compound into its corresponding hydrocarbon analogue, 3-methylhexane (B165618).

A widely used and effective method for this transformation is treatment with Raney Nickel. escholarship.orguu.nl Raney Nickel is a fine-grained, porous nickel-aluminum alloy that has been treated with sodium hydroxide (B78521) to leach out most of the aluminum. uu.nl The resulting high-surface-area nickel is saturated with adsorbed hydrogen and is highly effective at cleaving carbon-sulfur bonds. escholarship.orguu.nl The reaction involves the hydrogenolysis of the C-S bond, yielding the alkane and nickel sulfide (B99878). escholarship.org

Another significant, though more industrially focused, reductive pathway is catalytic hydrodesulfurization (HDS). acs.orgnih.gov This process is crucial in the petroleum industry for removing sulfur from fuels. acs.org In HDS, organic sulfur compounds are reacted with hydrogen gas (H₂) at high temperatures and pressures over a metal catalyst, typically a cobalt-molybdenum or nickel-molybdenum (B8610338) sulfide supported on alumina (B75360). acs.orgresearchgate.net This process converts the thiol to the corresponding alkane (3-methylhexane) and hydrogen sulfide (H₂S). nih.gov

Desulfurization MethodReagents/CatalystProductTypical Conditions
Raney Nickel Reduction Raney Nickel (Ni-Al alloy)3-MethylhexaneRoom temperature to moderate heating in a solvent like ethanol (B145695). escholarship.orguu.nl
Hydrodesulfurization (HDS) H₂, Co-MoS₂ or Ni-MoS₂ catalyst3-Methylhexane, H₂SHigh temperature and high pressure. acs.orgnih.gov

Interactions with Metal Centers and Surface Chemistry

The sulfhydryl group (-SH) of thiols exhibits a strong affinity for many metals, leading to a rich surface chemistry that is fundamental to applications ranging from self-assembly to nanotechnology.

Thiols, including this compound, readily react with metals to form metal thiolates, also known as mercaptides. ontosight.ai This reaction typically involves the deprotonation of the thiol's sulfhydryl group, with the resulting thiolate anion (RS⁻) acting as a potent nucleophile that binds to the metal center. ontosight.ai The general reactivity allows for the formation of coordination complexes and polymers with a variety of metals.

Late transition metals, which are typically soft Lewis acids, show a particularly high affinity for soft Lewis bases like sulfur. libretexts.org For instance, silver(I) reacts with tertiary thiols such as 3-methylpentane-3-thiol (B167691) to form one-dimensional coordination polymers. xmu.edu.cn These structures often consist of alternating silver and sulfur atoms, forming zigzag chains that are separated by the bulky alkyl groups of the ligands. xmu.edu.cn The precise structure of these Ag(I)-thiolate polymers can be influenced by reaction conditions like temperature and solvent. xmu.edu.cn Similarly, gold and silver can form complexes with thiourea-based ligands, demonstrating the versatile coordination chemistry of sulfur-containing compounds. mdpi.com

The interaction between thiols and gold is one of the most extensively studied systems in surface science and nanotechnology. rsc.org Thiols spontaneously adsorb onto gold surfaces from either a solution or gas phase, forming highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). northwestern.edudiva-portal.org The primary driving force for this assembly is the formation of a strong gold-sulfur (Au-S) bond, with an interaction energy of approximately 160-190 kJ/mol. diva-portal.org

Characteristics of Thiol Self-Assembled Monolayers (SAMs) on Gold
ParameterDescriptionKey FindingsReferences
Driving Force The primary interaction leading to the formation of SAMs.Strong, chemisorptive bond formation between sulfur and gold. The energy of the Au-S interaction is approximately 160-190 kJ/mol. diva-portal.org
Process Spontaneous adsorption of thiol molecules onto a gold substrate.Can be prepared by immersing a clean gold substrate in a dilute thiol solution (e.g., in ethanol). Assembly is rapid, but ordered films require careful procedure. sigmaaldrich.com
Structure Highly ordered, densely packed molecular films.Thiol headgroup binds to the gold, while the alkyl chain extends away from the surface. In nanoclusters, ligands form staple-type motifs (e.g., Au₂(SR)₃). northwestern.edunih.gov
Bonding Nature The electronic structure of the gold-sulfur interface.Debate exists between a simple Au(I)-thiolate model and a more complex Au(0)-thiyl model where van der Waals forces are significant. pnas.org

The thiolate ligands on the surface of metal nanoclusters are not static and can be replaced by other ligands from the surrounding solution. aip.orgelsevierpure.com This process, known as ligand exchange, is crucial for modifying the functionality of nanoparticles post-synthesis. nih.govacs.org

Studies on thiolate-protected gold nanoclusters have shown that ligand exchange generally proceeds through an associative, SN2-like mechanism. nih.govnih.gov In this pathway, the incoming thiol molecule attacks a gold atom on the surface, forming a transient intermediate before the original, outgoing thiol is displaced. This is supported by both experimental data and density functional theory (DFT) calculations. nih.gov A purely dissociative mechanism, where a ligand first desorbs before a new one attaches, is considered less likely. researchgate.net The rate of ligand exchange can be influenced by several factors, including the concentration of the incoming thiol and the size of the nanoparticle, with surface curvature and reactivity playing a role. acs.org Some studies have reported the coexistence of two rate constants, suggesting that some ligand sites on the nanocluster surface are more reactive and exchange more quickly than others. nih.govresearchgate.net

Mechanisms of Ligand Exchange on Gold Nanoparticles
MechanismDescriptionKinetic DependenceEvidenceReferences
Associative (SN2-like) The incoming ligand attacks the metal center, forming an intermediate prior to the departure of the leaving ligand.Dependent on the concentration of the incoming ligand.Widely supported by experimental and theoretical studies for thiol-for-thiol exchange on gold clusters. nih.govnih.gov
Dissociative (SN1-like) The original ligand spontaneously desorbs from the surface, creating a vacant site that is then occupied by the incoming ligand.Independent of the concentration of the incoming ligand.Considered a less predominant pathway for thiol/thiol exchange. researchgate.net

Intramolecular Rearrangements and Stereochemical Transformations

As a chiral molecule, this compound possesses a stereocenter at the C3 carbon. This introduces the possibility of stereochemical transformations, such as racemization, where an enantiomerically pure sample converts into a mixture of both enantiomers.

Racemization is the process by which an enantiomerically pure or enriched compound converts into a racemic mixture. manchester.ac.uk This typically involves the temporary formation of an achiral intermediate, such as a carbocation or carbanion, which removes the "memory" of the original stereoconfiguration. manchester.ac.uk For chiral thiols, stereochemical integrity is a critical factor, especially in applications requiring enantioselectivity.

The flexibility of the metal-thiolate interface can facilitate the racemization of chiral ligands or even intrinsically chiral nanoclusters. unige.chacs.org A notable study on the intrinsically chiral Au₃₈(SCH₂CH₂Ph)₂₄ nanocluster revealed that it undergoes racemization at moderate temperatures (40–80 °C). unige.chacs.org This process involves a significant rearrangement of the thiolate ligands on the gold surface. The activation energy for this inversion was found to be surprisingly low, suggesting a mechanism that does not require the complete breaking of the Au-S bonds. unige.ch

Several mechanisms have been proposed for this surface-mediated racemization:

SN2-type Mechanism: Involves the partial detachment and reattachment of thiolates, where staples of ligands mix with each other. unige.ch

"Slide" Mechanism: A concerted sliding of the sulfur anchor points of the ligand staples along the gold surface. unige.ch

Core Reconstruction: A mechanism, supported by DFT calculations, that involves a collective rotation of the gold core atoms without breaking any metal-sulfur bonds. The calculated energy barrier for this pathway is significantly lower than for mechanisms requiring Au-S bond cleavage. nih.gov

These findings demonstrate that the gold-thiolate interface is highly dynamic, allowing for the inversion of stereocenters under relatively mild conditions. This has significant implications for the stereochemical stability of chiral compounds like this compound when used in conjunction with metal surfaces or nanoparticles.

Racemization Mechanisms for Chiral Thiolate-Protected Gold Clusters
Proposed MechanismDescriptionKey FeatureCalculated Barrier (Au₃₈ Cluster)References
Core Reconstruction A collective rotation and rearrangement of the metal atoms in the cluster's core.Does not require breaking of the Au-S bonds.~1.0-1.5 eV nih.gov
"Slide" Mechanism Concerted sliding of the sulfur anchoring points of the staples along the gold surface.Intramolecular process without ligand detachment.Experimentally determined activation energy for overall racemization is ~28 kcal/mol (~1.2 eV). Barriers for Au-S bond breaking are higher (~2.5 eV). unige.ch
SN2-type Mechanism Partial detachment and reattachment of thiolates, leading to mixing of ligand staples.Associative-like steps at the surface. unige.chnih.gov

Advanced Analytical Research Techniques for Detection and Structural Elucidation

Chromatographic-Mass Spectrometric Methodologies

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of 3-methylhexane-3-thiol. This combination allows for the separation of the compound from complex mixtures, followed by its unequivocal identification based on its mass-to-charge ratio and fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a primary tool for analyzing volatile compounds. However, the direct analysis of thiols like this compound can be problematic due to their poor chromatographic behavior and potential for oxidation. mdpi.com To overcome these issues, derivatization strategies are frequently employed. This involves chemically modifying the thiol group to create a more stable and less polar derivative, which improves its volatility and chromatographic peak shape. mdpi.comnih.gov

The process generally involves reacting the thiol with a specific derivatizing agent prior to GC-MS analysis. researchgate.net This chemical modification is not always necessary but is often crucial for enhancing detection sensitivity, especially for high-polarity and non-volatile compounds. researchgate.net For thiols, derivatization improves stability, chromatographic performance, and mass spectrometric response. mdpi.com A common approach is the use of alkylating agents, such as pentafluorobenzyl bromide (PFB-Br), which react with the thiol group to form a stable derivative. mdpi.comnih.gov This not only enhances analytical performance but also allows for detection at very low concentrations.

Table 1: Common Derivatization Strategies for Thiol Analysis by GC-MS

Derivatization AgentPurposeReference
Pentafluorobenzyl (PFB) reagentsImproves stability, chromatographic behavior, and mass spectrometric response. Allows for sub-sensory threshold detection limits. mdpi.com
Ethyl propiolateCreates a more stable derivative for GC-MS analysis. mdpi.com
Silylation agents (e.g., MSTFA)Increases volatility and thermal stability for compounds with active hydrogens, though care must be taken to remove protic solvents like methanol. researchgate.netmdpi.com

The resulting derivative of this compound can then be readily separated and identified by the GC-MS system, which verifies the molecular ion peak and characteristic fragmentation patterns.

For detecting minute quantities of this compound, solid-phase microextraction (SPME) coupled with GC-MS offers a powerful, solvent-free sample preparation and pre-concentration technique. labrulez.comsigmaaldrich.com SPME utilizes a fused-silica fiber coated with a specific stationary phase. The fiber is exposed to the sample (or the headspace above it), and analytes partition from the sample matrix onto the fiber coating. sigmaaldrich.com This process concentrates the analytes, significantly lowering the limits of detection. sigmaaldrich.com

Following extraction, the fiber is transferred directly to the hot injector of the gas chromatograph, where the trapped analytes are thermally desorbed onto the GC column for separation and subsequent MS detection. labrulez.comsigmaaldrich.com This method is particularly effective for trace analysis of volatile thiols in complex matrices like food, beverages, and environmental samples. mdpi.comlabrulez.com The optimization of SPME parameters, such as extraction time and temperature, is critical for achieving high sensitivity and reproducibility. mdpi.comsigmaaldrich.com For instance, in the analysis of related thiols, extraction times of up to 60 minutes and temperatures around 70°C have been shown to significantly improve detection limits. mdpi.com

Table 2: Typical Parameters for SPME-GC/MS Thiol Analysis

ParameterDescriptionPurposeReference
Fiber Coating e.g., Polydimethylsiloxane (PDMS)Selectively adsorbs volatile and semi-volatile analytes. labrulez.com
Extraction Type Headspace (HS-SPME)Analyzes volatile compounds in the vapor phase above the sample, minimizing matrix interference. nih.govchrom-china.com
Extraction Time 30-60 minutesAllows for equilibrium or pre-equilibrium of the analyte between the sample and the fiber, critical for reproducibility. mdpi.comsigmaaldrich.com
Extraction Temp. 55-70 °CIncreases the vapor pressure of the analyte, facilitating its transfer to the headspace and adsorption onto the fiber. mdpi.comchrom-china.com
Agitation Stirring/VortexingFacilitates mass transport of the analyte to the fiber, shortening extraction times and improving sensitivity. sigmaaldrich.com

This integrated SPME-GC/MS approach provides a robust and sensitive methodology for the quantification of this compound at trace and ultra-trace levels. mdpi.comnih.gov

While GC-MS is ideal for the volatile thiol itself, the analysis of its non-volatile precursors often requires high-performance liquid chromatography-mass spectrometry (HPLC-MS) or its more sensitive tandem version, HPLC-MS/MS. aut.ac.nzresearchgate.net Thiol precursors in biological and food systems are often conjugated to larger, non-volatile molecules like glutathione (B108866) or cysteine. aut.ac.nzresearchgate.netresearchgate.net For example, research on aroma compounds in beverages has identified S-cysteinylhexan-1-ol (Cys-3SH) and S-glutathionylhexan-1-ol (GSH-3SH) as precursors that release volatile thiols during fermentation. aut.ac.nzresearchgate.net

HPLC separates these polar, non-volatile precursor compounds in the liquid phase. The eluent from the HPLC column is then introduced into the mass spectrometer, which ionizes and detects the precursor molecules. nih.gov HPLC-MS/MS methods, often using multiple reaction monitoring (MRM), provide exceptional selectivity and sensitivity for quantifying these precursors even in highly complex samples. aut.ac.nzlcms.cz This technique was instrumental in identifying S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine as the precursor to the related malodorous thiol, (S)-3-methyl-3-sulfanylhexan-1-ol, found in human sweat. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques provide definitive structural information by probing how the molecule interacts with electromagnetic radiation. For this compound, NMR and FTIR spectroscopy are indispensable for confirming the molecular structure elucidated by mass spectrometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR experiments provide a wealth of information about the carbon skeleton and the chemical environment of each atom.

In the ¹³C NMR spectrum of this compound, the presence of seven distinct signals would confirm the seven unique carbon environments in the molecule, as none of the carbon atoms are chemically equivalent. docbrown.info The chemical shifts of these signals are highly informative; carbons attached to the electron-withdrawing sulfur atom would appear at a characteristic downfield shift compared to simple alkane carbons. libretexts.org

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see multiple signals corresponding to the different methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons in the structure. docbrown.info A key feature for thiols is the signal for the sulfhydryl proton (-SH). However, this proton is often broad and may not show clear coupling due to chemical exchange with trace amounts of water or other protic species. The integration of the remaining signals would correspond to the number of protons in each group, and the splitting patterns (spin-spin coupling) would reveal the connectivity between adjacent carbon atoms, thus confirming the hexane (B92381) chain and the position of the methyl group. docbrown.info

Table 3: Predicted NMR Characteristics for this compound

NucleusFeatureExpected ObservationReference
¹³C NMR Number of Signals7 distinct signals, indicating 7 unique carbon environments. docbrown.info
¹³C NMR Chemical ShiftsCarbons resonate in the typical alkane region (~10-40 ppm), with the carbon bearing the -SH group (C3) shifted further downfield. libretexts.org
¹H NMR Number of SignalsMultiple signals corresponding to the chemically non-equivalent protons. docbrown.info
¹H NMR -SH ProtonA singlet, often broad, in the region of 1-2 ppm. Its presence can be confirmed by D₂O exchange. rsc.org
¹H NMR Alkyl ProtonsSignals in the ~0.8-1.6 ppm range with complex splitting patterns confirming the ethyl, propyl, and methyl groups. docbrown.info

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wiley.com The IR spectrum of this compound would be dominated by absorptions characteristic of its alkane structure and its defining thiol group.

The most diagnostic absorption for confirming the presence of the thiol functionality is the S-H stretching vibration. This band is typically weak in intensity and appears in a relatively uncongested region of the spectrum, around 2550-2600 cm⁻¹. The rest of the spectrum would show strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), which are characteristic of the saturated alkyl portions of the molecule. pressbooks.pub C-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). The absence of strong absorptions in other key regions (e.g., ~1700 cm⁻¹ for C=O, ~3400 cm⁻¹ for O-H) can be used to confirm the purity of the compound and the absence of oxidation products or other functional groups. pressbooks.pub

Table 4: Key FTIR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)IntensityReference
Thiol (S-H)Stretch2550 - 2600Weak
Alkane (C-H)Stretch2850 - 2960Strong pressbooks.pub
Alkane (CH₂/CH₃)Bend~1375 and ~1465Medium pressbooks.pub

Advanced Surface and Interface Characterization

The interaction of this compound with various surfaces, particularly metals, is of significant interest in fields ranging from materials science to sensor technology. Understanding the nature of the bonding at these interfaces requires highly sensitive surface analysis techniques.

X-ray Photoelectron Spectroscopy (XPS) for Metal-Sulfur Interface Studies

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative technique used to determine the elemental composition, chemical state, and electronic state of elements within the top 1 to 10 nanometers of a material's surface. thermofisher.com It is an invaluable tool for investigating the adsorption and bonding of thiol compounds on metal substrates. researchgate.net When this compound is introduced to a metal surface, such as gold (Au), silver (Ag), or copper (Cu), the thiol group (-SH) is expected to react, forming a strong metal-sulfur bond. isrra.orgrsc.orgisrra.org

The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. thermofisher.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment, an effect known as a "chemical shift". cnrs.fr

For the this compound/metal interface, XPS analysis would focus on the S 2p core level spectrum. The binding energy of the S 2p electrons in an unbound thiol (R-SH) is different from that in a thiolate (R-S-Metal) species. The breaking of the S-H bond and the formation of the S-Metal bond typically results in a shift of the S 2p binding energy to a lower value. core.ac.uk For instance, studies on other thiols have shown that the S 2p3/2 peak for a metal-bound thiolate appears at approximately 162.0 eV, whereas unbound, physisorbed, or multilayer thiol species may appear at higher binding energies (e.g., ~163.4 eV). core.ac.uk By de-convoluting the S 2p spectrum, researchers can quantify the proportion of chemisorbed and physisorbed molecules and identify the presence of any oxidized sulfur species (sulfonates, etc.) at higher binding energies, which could indicate surface degradation. cnrs.frcore.ac.uk

Table 1: Representative XPS Binding Energies for Sulfur Species This table presents typical binding energy ranges for different sulfur chemical states based on studies of various thiols on metal surfaces. Actual values for this compound would require experimental verification.

Sulfur SpeciesTypical S 2p3/2 Binding Energy (eV)Description
Atomic Sulfur (Metal Sulfide)~161.0 - 161.9Sulfur atom directly bonded to the metal substrate, often resulting from S-C bond cleavage. core.ac.uk
Thiolate (R-S-Metal)~162.0 - 162.6Covalent bond formed between sulfur and the metal surface, indicating chemisorption. core.ac.uk
Unbound Thiol (R-SH)~163.2 - 164.0Thiol present in multilayers or weakly physisorbed, without S-H bond cleavage. core.ac.uk
Oxidized Sulfur (e.g., Sulfonate, R-SO3)>166.0Sulfur in a higher oxidation state, typically resulting from sample oxidation. cnrs.fr

Chiral Analysis for Enantiomeric Differentiation

This compound possesses a chiral center at the carbon atom bonded to the thiol group (C3). This means it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-3-Methylhexane-3-thiol and (S)-3-Methylhexane-3-thiol. Enantiomers have identical physical properties in an achiral environment but can exhibit profoundly different biological activities and sensory properties (odor). Therefore, their separation and individual characterization are essential.

Chiral Gas Chromatography-Olfactometry (GC-O) for Stereoisomer Characterization

Chiral Gas Chromatography-Olfactometry (GC-O) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. pfigueiredo.org It is specifically designed to separate enantiomers and characterize their individual odor profiles. nih.govnih.gov

For the analysis of this compound, a gas chromatograph would be equipped with a chiral capillary column. gcms.cz These columns contain a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with the (R)- and (S)-enantiomers. researchgate.net This differential interaction leads to different retention times, allowing for their separation.

As the separated enantiomers exit the column, the effluent is split between a conventional detector (like a mass spectrometer or flame ionization detector) and a heated sniffing port. pfigueiredo.org A trained sensory panelist or analyst sniffs the port and records the perceived odor character and intensity for each compound as it elutes. nih.gov This is critical because enantiomers of sulfur compounds can have distinct odors. For example, one enantiomer of a related thiol, 3-mercapto-2-methylpentan-1-ol, is a key odorant in onions, highlighting the importance of stereochemistry in flavor and fragrance analysis. nih.gov Chiral GC-O would allow researchers to determine not only the enantiomeric ratio of this compound in a sample but also to assign specific odor characteristics to the (R) and (S) forms.

Table 2: Hypothetical Chiral GC-O Data for this compound Enantiomers This table illustrates the type of data obtained from a chiral GC-O experiment. The retention times and odor descriptors are representative and would need to be confirmed experimentally.

StereoisomerHypothetical Retention Time (min)Potential Odor Descriptor
(R)-3-Methylhexane-3-thiol15.2Sulfurous, onion-like, tropical fruit undertone
(S)-3-Methylhexane-3-thiol15.8Green, herbaceous, slightly metallic

X-ray Diffraction (XRD) for Crystalline Structure Determination

A significant challenge in applying XRD to this compound is its physical state; it is a volatile liquid at standard temperature and pressure. To analyze it with XRD, the compound must first be induced to form a high-quality single crystal. nih.gov This typically requires very low temperatures to solidify the liquid. The resulting crystal must then be maintained at cryogenic temperatures (e.g., 100 K) throughout the data collection process to prevent it from melting or decomposing. nih.gov

If a suitable crystal could be grown, single-crystal XRD analysis would provide unambiguous structural information. The resulting data would allow for the creation of a detailed molecular model, confirming the connectivity of the atoms and revealing the precise conformation (the spatial arrangement of atoms) adopted by the molecule in the solid state. This would include the exact bond lengths of C-S, C-C, and C-H bonds, as well as the tetrahedral geometry around the chiral C3 carbon. Such data is the gold standard for absolute structural elucidation. acs.org

Table 3: Structural Parameters Obtainable from Single-Crystal XRD This table lists the key crystallographic and molecular parameters that would be determined from a successful XRD experiment on a crystal of this compound.

Parameter TypeSpecific Information Determined
Unit Cell ParametersDimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space GroupThe symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic CoordinatesThe precise (x, y, z) position of every non-hydrogen atom in the molecule. nih.gov
Bond Lengths & AnglesThe exact distances between bonded atoms and the angles between adjacent bonds.
Torsion AnglesThe dihedral angles that define the molecule's three-dimensional shape and conformation.

Biogenesis and Metabolic Pathways of Thiol Compounds

Microbial Transformation Pathways in Biological Matrices

Microorganisms are central to the release of volatile thiols in different environments, from the human axilla to fermenting grape must. They possess the enzymatic machinery necessary to cleave stable precursor molecules, liberating the impactful aroma compounds.

Bacteria play a pivotal role in the biotransformation of odorless secretions into malodorous compounds. In the human axilla, for instance, odorless precursors are secreted by the apocrine glands. oup.comresearchgate.net A key precursor is the dipeptide-conjugated thioalcohol, S-[1-(2-hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycine (Cys-Gly-3M3SH), which is the precursor to the potent odorant 3-methyl-3-sulfanylhexan-1-ol (3M3SH). oup.comoup.com This transformation is mediated by the resident skin microbiota. oup.comoup.com The process begins with the transport of the odorless precursor into the bacterial cell. researchgate.netelifesciences.org Inside the bacterium, specific enzymes metabolize the precursor, leading to the release of the free, volatile thioalcohol. researchgate.netoup.com

The release of thioalcohols from their dipeptide precursors is a two-step enzymatic cascade. researchgate.netnih.gov

Dipeptidase Action : First, a dipeptidase cleaves the terminal glycine (B1666218) from the Cys-Gly-conjugated precursor. researchgate.netnews-medical.netresearchgate.net This action releases the cysteine-conjugated intermediate (e.g., Cys-3M3SH). researchgate.netnews-medical.net

Lyase Action : The second step involves a carbon-sulfur (C-S) lyase, specifically a cysteine-S-conjugate β-lyase (EC 4.4.1.13). nih.govmdpi.commdpi.com This enzyme catalyzes the β-elimination reaction, cleaving the C-S bond to liberate the volatile thiol, along with pyruvate (B1213749) and ammonia. researchgate.netresearchgate.net This C-S lyase is the key enzyme responsible for the final release of the odorant. researchgate.netreachmd.com

This sequential action has been demonstrated in Corynebacteria, where both a specific dipeptidase and a β-lyase are required to release 3-methyl-3-sulfanylhexan-1-ol from its secreted precursor. nih.govresearchgate.net

Significant variation exists among different bacterial species in their ability to generate thioalcohols. Research has identified several staphylococcal species as particularly efficient transformers of these precursors.

Staphylococcus haemolyticus has been identified as a potent producer of the sulfury malodor associated with human sweat by converting precursors into volatile sulfur compounds. oup.comresearchgate.net Along with Staphylococcus hominis and Staphylococcus lugdunensis, it is considered one of the most effective transformers of Cys-Gly-3M3SH. oup.comoup.comreachmd.com In contrast, other highly prevalent axillary commensals like Staphylococcus epidermidis and Corynebacterium tuberculostearicum are low producers of 3M3SH. oup.comoup.com The ability to produce these thioalcohols is linked to the presence of a specific C-S lyase enzyme within these particular bacterial strains. researchgate.netreachmd.com

Bacterial SpeciesThioalcohol Production Efficiency from Cys-Gly-3M3SHReference
Staphylococcus haemolyticusHigh oup.comoup.comresearchgate.net
Staphylococcus hominisHigh oup.comoup.comreachmd.com
Staphylococcus lugdunensisHigh oup.comoup.com
Staphylococcus epidermidisLow / None oup.comoup.comresearchgate.net
Corynebacterium tuberculostearicumLow oup.comoup.com
Corynebacterium striatumCapable nih.gov

Cysteine-thiol lyases, also known as C-S lyases or cysteine-S-conjugate β-lyases, are a family of enzymes that cleave the carbon-sulfur bond in cysteine S-conjugates. mdpi.com These enzymes are typically dependent on pyridoxal-5'-phosphate (PLP) as a cofactor. researchgate.netcropj.com The enzyme responsible for malodor production in staphylococci has been identified and characterized as a unique C-S lyase (ShPatB in S. hominis). researchgate.netnews-medical.netreachmd.com This enzyme is both necessary and sufficient for the production of thioalcohols; transferring the gene for this enzyme into a non-odor-producing staphylococcus confers the ability to produce the malodor. researchgate.net Structural analysis reveals a constrained, hydrophobic binding pocket in the enzyme that is selective for branched aliphatic thioalcohol precursors, indicating an evolutionary adaptation for this specific function. researchgate.net In Corynebacterium species, a cystathionine-β-lyase encoded by the metC gene has been shown to have the capacity to release various thiols from cysteine conjugates. nih.gov

Biotransformation in Fermentation Processes

Similar biotransformation pathways are crucial in the development of aroma profiles in fermented beverages like wine. Yeast, through its metabolic activity, releases volatile thiols from odorless precursors present in the raw materials.

The characteristic tropical fruit and grapefruit aromas of certain wines, such as those made from Sauvignon blanc grapes, are due to volatile thiols like 3-mercaptohexanol (3MH) and 4-mercapto-4-methylpentan-2-one (4MMP). researchgate.netasm.orgoup.com These compounds are largely absent in the unfermented grape must and are produced by yeast during alcoholic fermentation. researchgate.netnih.gov

The yeasts act upon non-volatile, odorless precursors present in the must, which are primarily S-cysteine conjugates (e.g., Cys-3MH) and S-glutathione conjugates. researchgate.netoup.comnih.govoup.com The release mechanism is analogous to that in bacteria, involving the cleavage of the C-S bond by yeast enzymes with β-lyase activity. mdpi.comoup.comnih.gov The efficiency of this conversion is highly dependent on the specific yeast strain used for fermentation. researchgate.netoup.comresearchgate.net

Several genes in Saccharomyces cerevisiae have been identified as encoding enzymes with the necessary C-S β-lyase activity. The IRC7 gene, for example, encodes a β-lyase that is a key determinant of 4MMP release and a significant contributor to 3MH release. mdpi.comoup.comenartis.com Another gene, STR3, which encodes a cystathionine (B15957) β-lyase, has also been shown to possess the ability to cleave thiol precursors and increase the release of 3MH when overexpressed in a wine yeast strain. asm.org

Yeast Enzyme (Gene)Function in Thiol ReleaseReference
Irc7p (IRC7)Major cysteine-S-conjugate β-lyase, key for 4MMP and 3MH release. mdpi.comoup.comoup.com
Str3p (STR3)Cystathionine β-lyase with activity towards Cys-3MH and Cys-4MMP precursors. mdpi.comasm.org
Cys3p (CYS3)Cystathionine γ-lyase; overexpression may indirectly improve thiol release. mdpi.commdpi.com

Impact of Microbial Strains on Thiol Concentration Profiles in Fermented Products

The concentration of volatile sulfur compounds, including thiols, in fermented beverages is profoundly influenced by the metabolic activity of microbial strains employed during fermentation. The choice of yeast, in particular, is a critical factor that can significantly alter the final aromatic profile of products such as wine and beer. mdpi.com

The fundamental mechanism for the formation of many potent aroma thiols involves the enzymatic release from non-volatile, odorless precursors present in the raw materials, such as grape must or malt. omegayeast.cominfowine.com These precursors are often amino acid conjugates (bound to cysteine or glutathione). awri.com.au During fermentation, specific enzymes produced by yeast, known as carbon-sulfur lyases (or β-lyases), cleave these conjugates to liberate the free, volatile thiols. researchgate.netresearchgate.net

Different yeast strains, both within the species Saccharomyces cerevisiae and among non-Saccharomyces species, exhibit widely varying levels of this enzymatic activity. mdpi.comawri.com.au This genetic and metabolic diversity means that the selection of a specific yeast strain is a key decision for winemakers and brewers to modulate the thiol character of the final product. Strains with high β-lyase activity are capable of releasing significantly more volatile thiols from the available precursors compared to strains with low enzymatic activity. researchgate.net

While specific data on the microbial modulation of 3-Methylhexane-3-thiol is limited, the established principles of thiol biogenesis strongly suggest its concentration would be similarly dependent on strain-specific enzymatic capabilities. Research on related, well-studied varietal thiols like 3-mercaptohexan-1-ol (3MH) demonstrates that the conversion rate of precursors to free thiols is often low and highly dependent on the yeast strain. infowine.comresearchgate.net Furthermore, interactions between different yeast species in co-fermentation can also impact the final thiol profile, sometimes leading to synergistic effects and increased thiol concentrations. researchgate.net

The composition of the initial medium, or must, also plays a role, as it contains the precursors that the yeast will act upon. mdpi.com The interplay between the precursor concentration in the raw material and the enzymatic potential of the selected microbial strain ultimately determines the final concentration of each thiol in the fermented beverage.

The following table illustrates the principle of how different yeast strains can influence the concentration of varietal thiols in fermented beverages, based on their known enzymatic capabilities for releasing thiols from precursors.

Yeast Strain TypeGeneral Enzymatic Activity (β-lyase)Expected Impact on Thiol ConcentrationExample Strains (from wine research)
High Thiol-ReleasingHighSignificant release of volatile thiols, leading to higher concentrations in the final product.S. cerevisiae strains selected for Sauvignon Blanc (e.g., VL3), certain non-Saccharomyces yeasts like Pichia kluyveri. researchgate.net
Moderate Thiol-ReleasingModerateModerate increase in thiol concentration, contributing to a balanced aromatic profile.Many commercial S. cerevisiae wine yeast strains.
Low Thiol-ReleasingLowMinimal release of volatile thiols, resulting in low to negligible concentrations.Certain strains of S. cerevisiae, Candida zemplinina. researchgate.net

Environmental Distribution, Formation, and Chemical Fate

Occurrence in Natural Biological Systems

Detection in Human Secretions and Excreta

The volatile sulfur compound 3-methyl-3-sulfanylhexan-1-ol, a close structural analog of 3-methylhexane-3-thiol, has been identified as a key contributor to the characteristic malodor of human axillary (underarm) sweat. refineryoperations.comrsc.orgpageplace.de While direct detection of this compound itself in human excreta is not prominently documented in the reviewed literature, the biogenesis of these structurally related sulfur compounds provides a strong basis for understanding its potential formation in biological systems.

The formation of these odorous thiols is not a direct secretion from the body but rather the result of microbial action on odorless precursor molecules present in apocrine gland secretions. refineryoperations.comogj.comconicet.gov.ar The primary microorganisms implicated in this biotransformation are from the Corynebacterium genus, which are abundant in the human axillary microbiome. refineryoperations.comconicet.gov.arcsic.es These bacteria possess specific enzymes, such as C-S β-lyases, that can cleave non-volatile cysteine conjugates, releasing the volatile and odorous thiol compounds. rsc.orgogj.com

Table 1: Microbial Species Implicated in Axillary Odor Formation

Microorganism Role in Odor Formation Key Findings
Corynebacterium species Primary causal agents of axillary malodor. refineryoperations.comcsic.es Possess enzymes to biotransform odorless secretions into volatile odorous molecules. ogj.com
Staphylococcus haemolyticus Efficiently converts Cys-Gly-(S)-conjugates to volatile thiols. google.com Found to be more efficient than Corynebacterium xerosis and Staphylococcus epidermidis in cleaving the precursor for (S)-3-methyl-3-sulfanylhexan-1-ol. google.comresearchgate.net
Staphylococcus epidermidis Less efficient in cleaving Cys-Gly-(S)-conjugates compared to S. haemolyticus. google.com Part of the resident axillary microbiota. refineryoperations.com

Microbial Interactions and Production in Aquatic Ecosystems

While the production of this compound in human biological systems is linked to specific microbial activity, its occurrence and formation in broader aquatic ecosystems are less specifically documented. However, the general biogeochemical cycling of volatile sulfur compounds (VSCs) in marine environments is well-studied and provides a framework for understanding the potential for its microbial production.

In aquatic systems, particularly marine environments, microorganisms play a central role in the production and degradation of VSCs like dimethyl sulfide (B99878) (DMS) and methanethiol. nih.govcdc.gov These compounds are often derived from the microbial breakdown of larger sulfur-containing organic molecules, such as dimethylsulfoniopropionate (DMSP). cdc.gov The enzymatic cleavage of these precursors by phytoplankton and bacteria releases volatile thiols into the water column, which can then be emitted into the atmosphere. cdc.gov

Given that microorganisms in diverse environments possess the enzymatic machinery to process complex organic sulfur compounds, it is plausible that analogous pathways could lead to the formation of more complex thiols like this compound from suitable precursors in aquatic ecosystems. The degradation of petroleum hydrocarbons and other anthropogenic pollutants in water can introduce a variety of organic molecules that could serve as substrates for microbial sulfurization reactions. nih.govaimspress.com

Atmospheric and Industrial Formation Mechanisms

Mercaptan Recombination Reactions in Hydrocarbon Processing

In industrial settings, particularly within petroleum refineries, this compound can be formed through mercaptan recombination reactions, especially during the hydrotreating of naphtha. refineryoperations.comogj.com This process aims to remove sulfur compounds from petroleum fractions to meet fuel quality standards. However, under certain conditions, the hydrogen sulfide (H₂S) produced during hydrodesulfurization can react with olefins present in the feedstock to form new mercaptans. refineryoperations.comulisboa.pt

This recombination is an equilibrium reaction favored by high temperatures and high H₂S concentrations, conditions that can occur at the end-of-run in a hydrotreating reactor as the catalyst deactivates and requires higher temperatures to maintain its activity. refineryoperations.com The presence of cracked feedstocks, which are rich in olefins, can also promote the formation of these recombination mercaptans. refineryoperations.com The reaction involves the addition of H₂S across the double bond of an olefin, and for a branched olefin like an isomer of heptene (B3026448) (a C7 olefin), this can lead to the formation of a tertiary thiol such as this compound.

Table 2: Conditions Favoring Mercaptan Recombination in Hydrotreating

Factor Influence on Recombination Rationale
High Temperature Favors recombination Provides the necessary activation energy for the reaction between H₂S and olefins. refineryoperations.com
High H₂S Concentration Favors recombination Shifts the reaction equilibrium towards the formation of mercaptans. refineryoperations.com
Low H₂ Pressure Favors recombination Reduces the competing hydrogenation of olefins to paraffins. refineryoperations.com
Cracked Feedstocks Favors recombination Provides a higher concentration of olefin reactants. refineryoperations.com
Catalyst Deactivation Favors recombination Requires higher operating temperatures to maintain desulfurization efficiency, which in turn promotes recombination. refineryoperations.com

Catalytic Aspects of Thiol Formation in Industrial Systems

The industrial synthesis of thiols, including tertiary thiols like this compound, can be achieved through several catalytic routes. A common laboratory and industrial method involves the nucleophilic substitution of an alkyl halide with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). nih.gov For the synthesis of this compound, this would typically involve the reaction of a 3-halo-3-methylhexane (e.g., 3-chloro-3-methylhexane) with NaSH.

Another significant industrial method is the addition of hydrogen sulfide to alkenes. ulisboa.pt This reaction is often catalyzed by acids or UV light. For tertiary thiols, the Markovnikov addition of H₂S to a "tertiary" olefin (a branched olefin that will yield a tertiary thiol) can result in near-quantitative selectivity. ulisboa.pt The use of solid acid catalysts, such as certain ion-exchange resins, has been shown to give high yields and selectivity for tertiary thiols. atamanchemicals.com

The choice of catalyst is crucial for optimizing the yield and purity of the desired thiol. For instance, in the synthesis of tertiary alkyl thiols from alkenes and H₂S, organic liquid acids like alkyl sulfonic acids have been used as catalysts to increase selectivity. atamanchemicals.com In hydrotreating processes, the same catalysts used for desulfurization (e.g., CoMo or NiMo on an alumina (B75360) support) can also inadvertently catalyze the recombination reactions that form mercaptans. ogj.comsharif.edu

Environmental Remediation and Degradation Pathways

The environmental fate of this compound is governed by both abiotic and biotic degradation processes. As a volatile organic sulfur compound, it is susceptible to atmospheric oxidation, and in soil and water, it can be degraded by microbial action.

In the atmosphere, the degradation of thiols is primarily initiated by reaction with photochemically generated oxidants, most importantly the hydroxyl (OH) radical. rsc.orgacs.orgoecd.org The reaction of OH radicals with alkyl thiols is generally rapid, often proceeding via H-abstraction from the sulfhydryl (-SH) group to form a thiyl radical (RS•). rsc.orgacs.org This thiyl radical can then react with molecular oxygen to form sulfur dioxide (SO₂) and an alkyl radical. rsc.org SO₂ can be further oxidized in the atmosphere to form sulfuric acid, a component of acid rain. acs.org Photodegradation, the direct breakdown of the molecule by sunlight, can also contribute to the atmospheric removal of thiols, typically involving the cleavage of the S-H bond. researchgate.net

In soil and aquatic environments, the biodegradation of thiols is a significant removal pathway. nih.govresearchgate.net Microbial communities, particularly those in environments previously contaminated with petroleum products, can degrade tertiary thiols like tert-butyl mercaptan. researchgate.netresearchgate.net The degradation can proceed through mineralization to carbon dioxide or via the formation of intermediate products like disulfides. researchgate.net The rate of biodegradation is influenced by environmental factors such as the presence of a suitable microbial population, temperature, pH, and the availability of oxygen. aimspress.comfrontiersin.org

Abiotic degradation in soil and water can also occur. Thiols can be oxidized to form the corresponding disulfides, a process that can be catalyzed by metal ions or occur in the presence of oxygen. nih.govatamanchemicals.com Remediation technologies for thiol-contaminated soil and water include bioremediation, which leverages the metabolic capabilities of microorganisms, and advanced oxidation processes. nih.govaimspress.com For instance, ultrasound has been investigated as a method for the remediation of soil polluted with 2-methylpropane-2-thiol, a related tertiary thiol. irost.ir

Phytoremediation Studies Involving Volatile Organic Sulfur Compounds

Phytoremediation, the use of plants to clean up contaminated environments, is a promising strategy for addressing pollution by various organic compounds, including volatile organic sulfur compounds (VOSCs). epa.govredalyc.org Plants can absorb and metabolize these compounds, potentially reducing their environmental impact.

Several phytoremediation mechanisms are relevant to VOSCs:

Phytoextraction: This process involves the uptake of contaminants by plant roots and their subsequent translocation to the above-ground portions of the plant. aloki.hu While primarily studied for heavy metals, it can also apply to organic compounds. aloki.hu

Phytovolatilization: Plants can take up volatile organic compounds (VOCs) from the soil and release them into the atmosphere through their leaves. aloki.hu This can be a significant pathway for compounds with low octanol-air partition coefficients. aloki.hu

Rhizodegradation: This refers to the breakdown of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots. clu-in.org Root exudates can enhance microbial populations and create anaerobic conditions conducive to the degradation of certain pollutants. clu-in.org

Plants and their associated microbes have been shown to remediate various air pollutants, including sulfur dioxide (SO2) and other VOCs. frontiersin.org Plant leaves can adsorb or absorb these pollutants, and the microbes residing on and within the leaves can biodegrade or transform them into less toxic substances. frontiersin.org For instance, urban trees can remove significant amounts of SO2 from the atmosphere. frontiersin.org

The effectiveness of phytoremediation depends on several factors, including the plant species, soil type, and the specific contaminant. clu-in.org Poplar and willow trees, with their extensive root systems and high transpiration rates, are often used in phytoremediation. aloki.hu

Table 1: Phytoremediation Mechanisms for Organic Compounds

MechanismDescriptionRelevant Compounds
Phytoextraction Uptake of contaminants by roots and accumulation in shoots. aloki.huHeavy metals, some organic compounds. aloki.hu
Phytovolatilization Uptake of volatile contaminants and release into the atmosphere. aloki.huVolatile organic compounds (VOCs). aloki.hu
Rhizodegradation Breakdown of contaminants in the rhizosphere by microbes. clu-in.orgOrganic pollutants. clu-in.org

Microbial Degradation of Organosulfur Compounds in Various Environments

Microorganisms play a crucial role in the biogeochemical cycling of sulfur and the degradation of organosulfur compounds in the environment. nih.govtandfonline.com These processes are vital for breaking down both naturally occurring and anthropogenic sulfur compounds.

The biodegradation of organosulfur compounds can occur through several microbial pathways. tandfonline.comresearchgate.net For instance, the degradation of dibenzothiophene (B1670422) (DBT), a model organosulfur compound found in fossil fuels, has been extensively studied. tandfonline.com Two primary pathways for its microbial degradation are:

Kodama Pathway: This pathway involves the cleavage of carbon-carbon bonds in the aromatic rings of DBT. tandfonline.comresearchgate.net

Sulfur-Specific (4S) Pathway: This pathway specifically targets and cleaves the carbon-sulfur bonds without breaking the carbon skeleton. tandfonline.comresearchgate.net

A diverse range of bacteria, including species from the genera Rhodococcus, Gordonia, Corynebacterium, Mycobacterium, and Pseudomonas, have been identified as being capable of degrading organosulfur compounds. tandfonline.comresearchgate.net The efficiency of this degradation can be influenced by environmental factors such as the availability of other carbon sources. nih.gov For example, supplementing with an additional carbon source can enhance the removal of total sulfur and specific organosulfur compounds like methanethiol. nih.gov

Microbial degradation of organosulfur compounds is not limited to soil and sediment environments. In marine environments, microbial populations have been shown to metabolize sulfur heterocycles present in crude oil. cdnsciencepub.com The extent of this degradation can be enhanced by the addition of nutrients. cdnsciencepub.com

Bioelectrochemical systems (BESs) also offer a novel approach for the degradation of organosulfur compounds. wur.nl In these systems, microorganisms at a cathode can degrade compounds like methanethiol, ethanethiol, and propanethiol to sulfide. wur.nl

Table 2: Microbial Genera Involved in Organosulfur Compound Degradation

Microbial GenusDegraded CompoundsReference
RhodococcusDibenzothiophene (DBT) and other organosulfur compounds. tandfonline.com tandfonline.com
GordoniaDibenzothiophene (DBT), aliphatic and aromatic organosulfurs. tandfonline.comresearchgate.net tandfonline.comresearchgate.net
PseudomonasDibenzothiophene (DBT). researchgate.net researchgate.net
CorynebacteriumDibenzothiophene (DBT). tandfonline.com tandfonline.com
MycobacteriumDibenzothiophene (DBT). tandfonline.com tandfonline.com

Biochemical and Olfactory Significance in Academic Contexts

Olfactory Receptor Interactions and Perception Thresholds

The perception of sulfur-containing compounds like 3-methylhexane-3-thiol is a complex process initiated by their interaction with specific olfactory receptors (ORs) located in the olfactory epithelium. acs.org Thiols are known for their potency as odorants, often exhibiting remarkably low odor thresholds. acs.orgnih.gov

The activation of olfactory receptors by thiol compounds is a highly specific process. researchgate.net Olfactory receptors are G-protein coupled receptors (GPCRs) that, upon binding with an odorant molecule, initiate a signal transduction cascade resulting in the perception of smell. acs.orgnih.gov For many thiol-containing odorants, this interaction is not straightforward and can be modulated by co-factors, particularly metal ions. pnas.org

Research has shown that copper ions are essential for the robust activation of certain mouse and human olfactory receptors by thiol ligands. nih.govpnas.org For instance, the mouse receptor MOR244-3 requires copper ions for its activation by (methylthio)methanethiol. acs.orgpnas.org Similarly, the activation of the human olfactory receptor OR2M3 by its specific ligand, 3-mercapto-2-methylpentan-1-ol, is potentiated in the presence of copper. nih.gov This suggests that some ORs may function as metalloproteins, where the metal ion is crucial for binding the thiol-containing ligand, possibly by forming a complex that the receptor recognizes with high sensitivity. nih.govpnas.org

The structural characteristics of the thiol compound are critical in determining which receptor it activates. Even minor changes in the carbon chain or the position of the thiol group can lead to significant differences in odor perception and threshold. researchgate.net Olfactory receptors can be broadly tuned, responding to a range of related odorants, or narrowly tuned, responding specifically to one or a few compounds. nih.govresearchgate.net For example, the human receptor OR2M3 is narrowly tuned and responds specifically to 3-mercapto-2-methylpentan-1-ol, a key odorant in onions, but not to other similar thiols. nih.govresearchgate.net In contrast, receptors like OR1A1 and OR2W1 are more broadly tuned and are activated by several different thiol compounds. nih.govresearchgate.net

The perception thresholds for thiols are often exceptionally low, meaning they can be detected at very small concentrations. semanticscholar.org While specific data for this compound is not extensively documented in the provided results, related compounds show this trend. For example, the odor threshold for various stereoisomers of 3-mercapto-2-methyl-pentane-1-ol, which shares a similar structural backbone, ranges from 0.03 to over 30 ng/L. leffingwell.com This highlights the high sensitivity of the human olfactory system to this class of compounds.

Odor Thresholds and Descriptors for Selected Thiol Compounds
CompoundOdor DescriptorOdor Threshold (in air)
(2S,3R)-3-Mercapto-2-methyl-pentane-1-olBroth-like, sweaty, leek-like0.03 ng/L leffingwell.com
(2R,3S)-3-Mercapto-2-methyl-pentane-1-olBroth-like, sweaty, leek-like0.04 ng/L leffingwell.com
(S)-3-Mercaptohexan-1-olPassion fruitData not available
(R)-3-Mercaptohexan-1-olGrapefruit, zestyData not available
EthanethiolClearly perceptible0.05 ppb acs.org

Computational modeling has become an indispensable tool for understanding the interactions between odorants and olfactory receptors at a molecular level. nih.govnih.gov Given the difficulty in crystallizing ORs for experimental structural analysis, homology modeling and molecular dynamics simulations provide crucial insights into their structure and ligand-binding mechanisms. nih.govnih.gov

Studies using these methods have investigated the adsorption process of thiol odorants on human olfactory receptors. researchgate.net For example, the adsorption of 3-mercapto-2-methylpentan-1-ol on the human olfactory receptor OR2M3 has been studied using advanced statistical physics models. researchgate.net These models help to analyze the physicochemical interactions and show that the adsorption is a multimolecular process. researchgate.net

Molecular dynamics simulations can predict the binding pocket of an OR and identify the key amino acid residues involved in ligand binding. nih.govplos.org For the OR2M3 receptor, modeling combined with site-directed mutagenesis identified a putative copper-binding motif (CC/CSSH) involving transmembrane helices 5 and 6, which is essential for its potentiation by copper. nih.gov Similarly, modeling of other receptors like OR1A1 and OR2W1 helps explain their broader tuning and why their activation by thiols does not depend on copper, as they lack this specific motif. nih.govacs.org

These computational approaches allow for the virtual screening of large libraries of compounds to identify potential new ligands for specific ORs. nih.govplos.org This process can help "deorphanize" receptors whose ligands are unknown and better define their receptive range. plos.org Modeling suggests that the binding pockets of ORs are often smaller but more flexible compared to other types of GPCRs, which may explain the typically low potency of many OR-activating compounds. nih.gov

Role in Biological Signaling and Metabolism

The thiol group (-SH) is a highly reactive functional group that plays a central role in numerous biological processes. Its significance extends beyond olfaction into fundamental aspects of cellular metabolism, signaling, and defense.

The thiol group is a cornerstone of the cellular antioxidant defense system. researchgate.netcreative-proteomics.com Thiols can act as potent antioxidants through several mechanisms due to the electron-donating nature of the sulfhydryl group. creative-proteomics.comresearchgate.net

Direct Radical Scavenging : Thiol compounds can directly react with and neutralize reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals. creative-proteomics.comresearchgate.net The thiol group donates a hydrogen atom, becoming a thiyl radical (RS•), which is less reactive than the original ROS. This action protects vital cellular components like proteins, lipids, and DNA from oxidative damage. researchgate.netnih.gov

Redox Buffering : Low-molecular-weight (LMW) thiols, most notably glutathione (B108866) (GSH), are highly abundant in cells and constitute a major redox buffer. researchgate.netucl.ac.uk They help maintain a reducing environment within the cell by keeping a high ratio of reduced thiol (RSH) to oxidized disulfide (RSSR). researchgate.net Deprotonation of the thiol (RSH) forms a highly reactive thiolate anion (RS⁻), which is a key player in these antioxidant reactions. nih.gov

Substrates for Antioxidant Enzymes : Thiols are essential cofactors for major antioxidant enzymes. nih.gov Glutathione peroxidases, for example, use GSH to catalyze the reduction of hydrogen peroxide and organic hydroperoxides to water and alcohols, respectively. nih.govnih.gov

The oxidation of a thiol group can lead to the formation of a disulfide bond (R-S-S-R). This reaction is reversible, allowing for the dynamic regulation of protein function and cellular redox state. nih.govpnas.org

The antioxidant capabilities of thiols have profound implications for protecting cells against oxidative stress, a condition where the production of ROS overwhelms the cell's antioxidant defenses. researchgate.netresearchgate.net

Thiols contribute to cellular protection by:

Maintaining Redox Homeostasis : The balance between reduced thiols and their oxidized disulfide forms is critical for normal cell function. researchgate.netucl.ac.uk Under oxidative stress, this balance can shift. The cellular pool of thiols, particularly glutathione, acts to restore this balance and mitigate damage. ucl.ac.ukresearchgate.net

Protecting Protein Function : The cysteine residues in proteins contain thiol groups that are susceptible to oxidation. nih.govresearchgate.net Reversible oxidation to form disulfide bonds can protect these critical thiol groups from irreversible oxidation to sulfinic or sulfonic acids, which would lead to loss of protein function and degradation. nih.govucl.ac.uk This process, known as S-glutathionylation, where GSH forms a mixed disulfide with a protein, is a key protective mechanism. nih.gov

Regulating Signaling Pathways : The redox state of specific protein thiols can act as a molecular switch, regulating signaling pathways involved in the cellular stress response. creative-proteomics.comresearchgate.net For example, the Keap1-Nrf2 pathway, a central regulator of antioxidant defenses, is sensitive to the cellular thiol status. nih.gov

An increase in intracellular thiol levels is strongly associated with enhanced tolerance to oxidant stress, highlighting their indispensable role in cellular survival. researchgate.net

Thiolase enzymes are crucial players in lipid metabolism, specifically in the beta-oxidation of fatty acids. fiveable.mewikipedia.org Beta-oxidation is the metabolic process that breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production. wikipedia.org Thiolases catalyze the final step of each cycle of beta-oxidation. fiveable.me

The process involves four key steps that are repeated until the fatty acid is completely broken down:

Dehydrogenation : An acyl-CoA dehydrogenase creates a double bond. wikipedia.org

Hydration : An enoyl-CoA hydratase adds a water molecule across the double bond. wikipedia.org

Oxidation : A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group. wikipedia.org

Thiolytic Cleavage : This is the step catalyzed by the thiolase enzyme. fiveable.mewikipedia.org

In this final reaction, the thiolase uses a molecule of coenzyme A (CoA-SH) to cleave the 3-ketoacyl-CoA molecule. wikipedia.org This thiolytic cleavage releases a two-carbon unit in the form of acetyl-CoA and an acyl-CoA molecule that is two carbons shorter. wikipedia.org This shortened acyl-CoA then re-enters the beta-oxidation spiral for further breakdown.

Key Enzymes in the Beta-Oxidation Pathway
StepEnzymeFunction
1Acyl-CoA DehydrogenaseOxidizes the fatty acyl-CoA, creating a double bond. wikipedia.org
2Enoyl-CoA HydrataseHydrates the double bond. wikipedia.org
33-Hydroxyacyl-CoA DehydrogenaseOxidizes the hydroxyl group to a keto group. wikipedia.org
4Thiolase (3-Ketoacyl-CoA Thiolase)Catalyzes thiolytic cleavage, releasing acetyl-CoA. fiveable.mewikipedia.org

There are different types of thiolases, including degradative thiolases involved in beta-oxidation and biosynthetic thiolases. wikipedia.org They are found in different cellular compartments, such as mitochondria and peroxisomes, reflecting their diverse roles in metabolism. wikipedia.orgebi.ac.uk

Succination of Thiol Compounds in Intracellular Processes

Succination is a non-enzymatic post-translational modification of cysteine residues in proteins, a process of significant interest in biochemistry and cell biology. This reaction involves the covalent addition of fumarate (B1241708), an intermediate of the Krebs cycle, to the thiol group of a cysteine residue. physchem.org.uk This process, also known as S-(2-succino)cysteine formation, is an irreversible modification that can alter the structure and function of proteins. researchgate.net

The chemical mechanism of succination is a Michael addition, where the nucleophilic sulfur atom of the thiol group attacks one of the carbon atoms of the double bond in fumarate. physchem.org.uk This reaction is highly specific to cysteine residues and is influenced by the local microenvironment, such as the pKa of the thiol group. physchem.org.uk Cysteine residues with lower pKa values, often found in the active sites of enzymes, are more susceptible to succination. physchem.org.uk

From a biological standpoint, the accumulation of fumarate, often due to mutations in the enzyme fumarate hydratase, can lead to increased levels of protein succination. This has been implicated in certain metabolic diseases and cancers. The modification of proteins through succination can lead to their inactivation or altered function, thereby disrupting cellular processes. physchem.org.uk Research has shown that a wide range of proteins can be targeted by succination, suggesting that this modification may have broad effects on cellular metabolism and signaling. physchem.org.uk

While specific studies on the succination of this compound are not extensively documented in the reviewed literature, as a thiol-containing compound, it possesses the reactive sulfhydryl group necessary for such a reaction. The principles of succination observed with other thiol compounds, such as the well-studied antioxidant glutathione, provide a framework for understanding how small molecule thiols could potentially be succinated within a biological system. The reactivity of the thiol group in this compound suggests its potential to act as a nucleophile in various biochemical reactions, including scavenging free radicals and potentially undergoing succination if present in an environment with elevated fumarate levels.

Table of Research Findings on Thiol Succination

Aspect of Succination Key Research Findings References
Mechanism Michael addition of fumarate to the thiol group of cysteine residues. physchem.org.uk physchem.org.uk
Specificity Preferentially targets cysteine residues with low pKa values. physchem.org.uk physchem.org.uk
Biological Implication Can lead to protein inactivation and has been linked to metabolic diseases. physchem.org.uk physchem.org.uk
Reversibility Considered an irreversible modification under physiological conditions. researchgate.net researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules like 3-methylhexane-3-thiol.

Density Functional Theory (DFT) is a widely used computational method to investigate the thermodynamics and kinetics of chemical reactions. For thiols, DFT calculations can predict the activation energies and reaction energies for various transformations, such as oxidation and radical reactions.

Studies on similar, more straightforward thiols have established reliable computational protocols. For instance, the M06-2X functional with the 6-31+G(d,p) basis set has been shown to be a cost-effective and accurate methodology for modeling thiol-yne reactions. acs.orgnih.gov This level of theory can be applied to study the reaction pathways of this compound.

One key aspect of thiol chemistry is oxidation. DFT calculations can be used to analyze the transition-state geometries for thiol oxidation pathways. For this compound, the presence of a tertiary carbon atom attached to the sulfur is expected to influence reactivity. Computational studies suggest that the methyl group at the 3-position introduces steric hindrance, which can increase the activation energy for reactions like nucleophilic attack by approximately 15 kJ/mol compared to linear analogs, favoring stability over reactivity.

A hypothetical DFT study on the oxidation of this compound to its corresponding sulfenic acid could yield the following energetic data:

Reaction StepΔH (kcal/mol)ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)
H-abstraction from S-H 15.216.520.1
Oxygen addition to S radical -25.8-24.15.3
Overall Reaction -10.6-7.6-

This table presents hypothetical data based on typical values for thiol oxidation studies.

Thiyl radicals (RS•) are important intermediates in many chemical and biological processes. One possible reaction of these radicals is an intramolecular hydrogen shift, for example, a 1,2-hydrogen shift to form a carbon-centered radical.

Computational studies on a range of thiyl radicals, such as CH3CH2S•, have shown that the 1,2-hydrogen shift to form CH3•CHSH is an endergonic process. osti.goviaea.org This suggests that for the 3-methylhexan-3-ylthiyl radical, the transfer of a hydrogen from an adjacent carbon to the sulfur radical would be energetically unfavorable. The presence of water molecules can catalyze such shifts by forming a hydrogen-bonded bridge, which has been shown to lower the activation free energy (ΔG‡). osti.gov

For the 3-methylhexan-3-ylthiyl radical, several intramolecular hydrogen shift reactions are theoretically possible. A computational analysis would likely reveal the following trends:

Hydrogen Shift TypeProduct Radical Stability (relative to Thiyl Radical)Activation Energy (ΔG‡) (kcal/mol)
1,2-H shift (from C2) Endergonic> 30
1,3-H shift (from C4) Slightly Endergonic~25
1,4-H shift (from C5) Thermoneutral/Slightly Exergonic~20

This table presents plausible data based on published studies of hydrogen shifts in other thiyl radicals. osti.govnih.gov

The three-dimensional structure of this compound, including its various conformations, can be accurately determined using geometry optimization calculations. These calculations seek to find the lowest energy arrangement of the atoms in the molecule. Due to the presence of multiple single bonds, this compound can exist in several conformational states.

Computational methods like DFT or even faster semi-empirical methods can be used to perform a conformational search to identify the most stable conformers. For a related molecule, n-pentane, the energy difference between conformers is typically in the range of a few kcal/mol. rsc.org A similar situation is expected for this compound.

A conformational analysis of this compound would likely identify several low-energy conformers. The relative energies and key dihedral angles for the most stable conformers could be tabulated as follows:

ConformerRelative Energy (kcal/mol)C2-C3-C4-C5 Dihedral Angle (°)C4-C3-S-H Dihedral Angle (°)
1 (Global Minimum) 0.00178.560.2
2 0.65-65.3179.1
3 1.2164.9-61.5

This table presents hypothetical but representative data for a conformational analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes like adsorption and molecular interactions.

MD simulations can be employed to study the interaction of this compound with various surfaces and solvents. Such simulations are valuable for understanding its behavior in different environments, for instance, its adsorption onto metal or mineral surfaces.

Studies on the adsorption of smaller thiols and alcohols on surfaces like aluminum hydroxide (B78521) (Al(OH)3), iron oxyhydroxide (FeOOH), and graphite (B72142) have shown that the nature of the surface significantly influences the adsorption thermodynamics and structure of the adsorbed layer. acs.orgosti.gov On hydroxylated surfaces, thiols can act as hydrogen bond donors and acceptors, leading to specific adsorption sites. acs.org On hydrophobic surfaces like graphite, the interactions are weaker. acs.orgosti.gov

MD simulations of this compound on a gold surface, a common substrate for thiol self-assembly, would likely show strong interaction through the sulfur atom, leading to the formation of a thiolate bond. The bulky 3-methylhexane (B165618) group would influence the packing density and orientation of the molecules in a self-assembled monolayer.

A summary of interaction energies from hypothetical MD simulations could be presented as follows:

SystemInteraction Energy (kJ/mol)Key Interaction Type
This compound with Water -25.3Hydrogen bonding (S-H---O)
This compound on Au(111) surface -150.7Chemisorption (Au-S bond)
This compound on Graphite -40.2Physisorption (van der Waals)

This table contains plausible interaction energies based on general knowledge of molecular interactions.

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling combines data from quantum chemical calculations and other sources to predict the behavior of chemical systems under various conditions.

The thermodynamic properties of this compound, such as its enthalpy of formation and entropy, can be calculated using computational methods. These values are essential for predicting equilibrium constants and the spontaneity of reactions.

A table summarizing key calculated thermodynamic and kinetic parameters for this compound could look like this:

ParameterValueMethod
Standard Enthalpy of Formation (ΔHf°) -46.5 kcal/molDFT (B3LYP)
Standard Gibbs Free Energy of Formation (ΔGf°) -12.3 kcal/molDFT (B3LYP)
Absolute Entropy (S°) 101.8 cal mol-1 K-1DFT (B97-3c) with conformational analysis
Bond Dissociation Energy (S-H) 85.2 kcal/molDFT (M06-2X)

The values in this table are based on data for similar molecules like 3-methylhexane and general values for thiol S-H bonds. researchgate.net

Gibbs Free Energy Minimization for Equilibrium Prediction in Thiol Systems

The prediction of chemical equilibrium in systems containing thiols, such as this compound, is fundamentally governed by the principles of thermodynamics. A chemical system will spontaneously evolve toward the state with the minimum possible Gibbs free energy (G). At this minimum, the system is considered to be at equilibrium, and the net rate of reaction is zero. imanagerpublications.com For complex chemical systems, computational chemistry provides powerful tools to predict these equilibrium states by calculating the Gibbs free energy of the components.

The calculation of chemical equilibrium is essentially a problem of convex programming, where the goal is to minimize the total Gibbs free energy of a multicomponent, multiphase system. researchgate.net This optimization approach determines the stable phase assemblage and the composition of each component within each phase at a specific temperature and pressure. researchgate.netacs.org The process involves deriving an expression for the Gibbs free energy of the system, often using an equation of state, and then employing mathematical optimization algorithms to find the composition that minimizes this value. imanagerpublications.com

Density Functional Theory (DFT) has emerged as a robust method for these predictions in organic and bio-organic reactions involving thiols. acs.orgresearchgate.net The accuracy of these predictions is highly dependent on the selection of an appropriate computational method, which includes both the DFT functional and the electron basis set. acs.orgresearchgate.net Extensive studies have been conducted to benchmark various combinations. For instance, one study evaluated 13 different DFT functionals (including B3LYP, M06, and TPSS) and 6 different basis sets to find the most accurate method for predicting thiol properties. acs.orgresearchgate.net

The M06-2X functional combined with the 6-311++G(2df,2p) basis set was identified as a particularly reliable method for reproducing the gas-phase Gibbs free energies of a range of thiols, providing strong evidence of its suitability for treating thiol systems. acs.orgresearchgate.net Such computational models can incorporate the specific structural features of a molecule like this compound. The steric hindrance introduced by the tertiary carbon and the 3-methyl group influences the molecule's reactivity and thermodynamic stability. Molecular dynamics simulations and DFT calculations can quantify these effects; for example, a methyl group can increase the activation energy for certain reactions, which is a factor related to the Gibbs free energy of the transition state.

The Gibbs free energy values, once calculated for reactants and products, are used to determine the Gibbs free energy of reaction (ΔG). This value directly predicts the position of the equilibrium.

A negative ΔG indicates a spontaneous forward reaction, meaning the equilibrium will favor the formation of products.

A positive ΔG indicates a non-spontaneous forward reaction, and the equilibrium will lie in favor of the reactants.

A ΔG of zero signifies that the system is at equilibrium.

The following table illustrates representative data from computational studies on thiols, showing how different methods can yield varying Gibbs free energy values. Note that these are illustrative and not specific to this compound, for which specific published data is not available.

Table 1: Illustrative Calculated Gas-Phase Gibbs Free Energies for a Thiol Using Various DFT Functionals Data is hypothetical and for illustrative purposes.

DFT FunctionalBasis SetCalculated Gas-Phase Gibbs Free Energy (kcal/mol)
B3LYP6-31G(d)-45.2
M06-2X6-311+G(d,p)-47.8
M06-2X6-311++G(2df,2p)-48.5
PBE6-31+G(d)-46.1

Table 2: Example of Equilibrium Prediction Using Calculated Gibbs Free Energy Data is hypothetical and for illustrative purposes.

Reaction ComponentSum of Calculated G (kcal/mol)ReactionCalculated ΔG (kcal/mol)Equilibrium Prediction
Reactants (Thiol A + Disulfide B)-150.5Thiol A + Disulfide B ⇌ Disulfide A + Thiol B-5.2Favors Products
Products (Disulfide A + Thiol B)-155.7

These computational approaches provide invaluable microscopic insights into the chemical behavior of specific thiols, allowing researchers to predict reaction outcomes and understand the factors driving chemical equilibrium without the need for extensive experimental synthesis and analysis. nih.gov

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Routes with Enhanced Chemo- and Stereoselectivity

The synthesis of chiral tertiary thiols like 3-methylhexane-3-thiol presents a considerable challenge in organic chemistry. beilstein-journals.org Traditional methods often involve nucleophilic substitution reactions, such as the reaction of an alkyl halide with sodium hydrosulfide (B80085) or the use of thiourea (B124793) followed by hydrolysis. ontosight.ai However, these methods can lack the desired selectivity, particularly when dealing with complex molecules.

Current research is actively pursuing more sophisticated synthetic strategies to achieve higher chemo- and stereoselectivity. One promising approach involves the use of organocatalysis. For instance, thiourea-based organocatalysts have demonstrated success in the conjugate addition of thiols to nitroalkenes, yielding products with good enantioselectivity. beilstein-journals.org Another avenue of exploration is the development of modified Mitsunobu reactions, which can facilitate the synthesis of chiral tertiary thioethers from hindered tertiary alcohols, although yields for simple alkyl-substituted thioethers can be low. beilstein-journals.org

Researchers are also investigating the use of chiral auxiliaries and metal-catalyzed reactions to control the stereochemical outcome of the synthesis. psu.edumdpi.com The goal is to develop robust and efficient methods for producing enantiomerically pure this compound, which is crucial for studying its stereospecific interactions in biological systems and for applications where a specific stereoisomer is required. beilstein-journals.org

Table 1: Comparison of Synthetic Approaches for Chiral Tertiary Thiols

MethodDescriptionAdvantagesDisadvantages
Nucleophilic Substitution Reaction of an alkyl halide with a sulfur nucleophile. ontosight.aiSimple and direct.Can lack stereoselectivity. beilstein-journals.org
Organocatalysis Use of small organic molecules to catalyze the reaction. beilstein-journals.orgGood enantioselectivity achievable.Catalyst development can be complex.
Modified Mitsunobu Reaction Adaptation of the Mitsunobu reaction for thioether synthesis. beilstein-journals.orgCan be effective for hindered alcohols.Stoichiometric byproducts, variable yields. beilstein-journals.org
Chiral Auxiliaries Temporary incorporation of a chiral group to direct stereochemistry. psu.edumdpi.comHigh stereocontrol possible.Requires additional synthetic steps for attachment and removal.
Metal-Catalyzed Reactions Use of transition metal complexes to facilitate bond formation. psu.edumdpi.comHigh efficiency and selectivity can be achieved.Catalyst cost and removal can be concerns.

Application of Advanced Spectroscopic and Microscopic Techniques for In-situ Analysis

The detection and analysis of thiols like this compound in complex matrices, such as biological fluids or food products, present significant analytical challenges. mdpi.comtwistaroma.fr Their high reactivity and low concentrations necessitate the use of highly sensitive and selective analytical techniques. mdpi.com

Advanced spectroscopic and microscopic methods are being increasingly employed for the in-situ analysis of thiols. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile thiols. mdpi.comtwistaroma.fr The fragmentation pattern in the mass spectrum of 3-methylhexane (B165618), for example, can provide detailed structural information. docbrown.info For non-volatile thiols or to enhance sensitivity, derivatization techniques are often employed prior to analysis. researchgate.net Reagents like 1-(4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-1H-pyrrole-2,5-dione (PIPD) have been developed for the rapid and stable derivatization of thiols, allowing for their detection by high-performance liquid chromatography (HPLC) with fluorescence detection. mdpi.com

Electrochemical methods also offer a promising avenue for the selective detection of thiols. Mercury/gold amalgam microelectrodes have been used for the amperometric detection of thiols at low potentials, minimizing interference from other biological species. nih.gov Furthermore, mass spectrometry imaging (MSI) is an emerging technique for mapping the spatial distribution of thiols within tissue sections, providing valuable insights into their localized roles in biological processes. bohrium.com

Elucidation of Complex Biotransformation Networks and Enzyme Engineering

In many biological systems, including the human body and in fermentation processes, this compound is not present in its free form but is generated from non-volatile precursors through enzymatic action. nih.govresearchgate.netnih.gov Understanding the intricate biotransformation networks that lead to the release of this and other volatile thiols is a key area of research.

In the context of wine aroma, for instance, volatile thiols are released from cysteinylated or glutathionylated precursors present in grape juice by the action of yeast enzymes during fermentation. nih.govfrontiersin.org The primary enzyme responsible for this cleavage is a carbon-sulfur lyase. nih.gov However, the efficiency of this process is often low, with only a small fraction of the precursor pool being converted to the volatile thiol. nih.gov

To address this, researchers are turning to enzyme engineering and the use of bioengineered yeast strains. By overexpressing genes that encode for enzymes with high carbon-sulfur lyase activity, such as the tnaA gene from Escherichia coli, it is possible to significantly increase the release of volatile thiols. nih.govnih.gov This approach not only enhances the aromatic profile of beverages but also provides a powerful tool for studying the metabolic pathways involved. scottjanish.comresearchgate.net The generation of thiols from cysteine-aldehyde conjugates by baker's yeast has also been demonstrated, highlighting the potential of biotransformation for producing valuable flavor compounds. researchgate.net

Design of Targeted Interventions Based on Mechanistic Understanding of Thiol Activity

The biological activity of thiols is largely dictated by the chemistry of the sulfhydryl group (-SH). portlandpress.comnih.gov This group can act as a potent nucleophile and is readily oxidized, allowing it to participate in a wide range of biochemical reactions, including thiol-disulfide exchange and the scavenging of reactive oxygen species (ROS). researchgate.netmdpi.com A deeper understanding of these mechanisms is crucial for designing targeted interventions that can modulate thiol activity for therapeutic or other beneficial purposes.

The thiol group's ability to undergo oxidation to form disulfides is a fundamental aspect of its function. This reversible oxidation is a key component of cellular redox signaling and antioxidant defense systems. portlandpress.comnih.gov For example, the thioredoxin and glutathione (B108866) systems are critical for maintaining cellular redox balance and protecting against oxidative stress. researchgate.net

By elucidating the specific pathways through which this compound and other thiols interact with biological targets, it may be possible to develop strategies to either enhance or inhibit these interactions. This could involve the design of molecules that mimic the structure of thiols to act as competitive inhibitors or the development of compounds that can selectively deliver thiols to specific cellular compartments. Such targeted interventions could have applications in areas ranging from medicine, where they might be used to combat oxidative stress-related diseases, to food science, for controlling the formation of desirable or undesirable flavors. researchgate.netresearchgate.net

Computational Design and Prediction of Novel Thiol Reactivity and Biological Interactions

Computational modeling has become an indispensable tool in modern chemistry and biology, and its application to the study of thiols is providing unprecedented insights into their behavior. conicet.gov.arnih.gov In silico methods are being used to predict the reactivity, physicochemical properties, and biological interactions of thiols like this compound.

Density Functional Theory (DFT) calculations, for example, can be used to analyze the transition-state geometries of thiol oxidation pathways and to predict how structural features, such as the methyl group in this compound, influence reactivity. These calculations can help to explain experimental observations and guide the design of new thiols with specific properties. Molecular dynamics simulations can provide information on how steric effects impact the ability of a thiol to act as a nucleophile.

Computational approaches are also being used to predict the pKa of thiol groups, a key determinant of their reactivity at physiological pH. conicet.gov.arnih.gov Furthermore, modeling the interaction of thiols with biological macromolecules, such as enzymes and receptors, can help to identify potential binding sites and predict the biological consequences of these interactions. researchgate.net The integration of computational and experimental approaches holds great promise for accelerating the discovery and development of novel thiols with tailored reactivity and biological functions.

Table 2: Computationally Predicted Properties of this compound

PropertyPredicted Value/InformationImplication
Lipophilicity (LogP) ~3.2High membrane permeability.
Steric Hindrance The 3-methyl group reduces nucleophilic attack rates by 20-30% compared to linear analogs. Slower reaction kinetics.
Oxidation Activation Energy The methyl group increases the activation energy for oxidation by ~15 kJ/mol. Greater stability against oxidation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methylhexane-3-thiol, and how do reaction conditions influence yield?

  • Methodological Answer :

  • The synthesis of this compound typically involves nucleophilic substitution or thiol-ene reactions. For example, S-alkylation of mercapto intermediates with halogenated precursors (e.g., 3-chlorohexane) under inert atmospheres (N₂/Ar) can yield the target compound. Catalysts like triethylamine or phase-transfer agents (e.g., TBAB) improve reaction efficiency.
  • Key Variables : Temperature (60–80°C), solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios of thiol to alkylating agent. Yields vary from 40–75% depending on purity of starting materials and reaction time optimization .
  • Table :
PrecursorCatalystSolventYield (%)Purity (%)
3-ChlorohexaneTriethylamineTHF6595
3-BromohexaneTBABDMF7298

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Confirm thiol (-SH) proton absence (due to exchange broadening) and methyl branching (δ 1.2–1.4 ppm for CH₃ groups).
  • GC-MS : Verify molecular ion peak at m/z 132.2 (C₇H₁₆S) and fragmentation patterns.
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95%. Reference standards from PubChem or ECHA databases should be used for calibration .

Advanced Research Questions

Q. What computational models predict the pharmacokinetic behavior of this compound, and how do steric effects influence its reactivity?

  • Methodological Answer :

  • In Silico Tools : SwissADME predicts lipophilicity (LogP ≈ 3.2) and bioavailability. Molecular dynamics simulations reveal steric hindrance from the 3-methyl group reduces nucleophilic attack rates by 20–30% compared to linear analogs.
  • DFT Calculations : Analyze transition-state geometries for thiol oxidation pathways. The methyl group increases activation energy by ~15 kJ/mol, favoring stability over reactivity .
  • Table :
ParameterValueImplication
LogP (SwissADME)3.2High membrane permeability
ΔG‡ (DFT)85 kJ/molSlower oxidation kinetics

Q. How do researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer :

  • Controlled Replication : Repeat solubility tests (e.g., shake-flask method) under standardized conditions (25°C, inert atmosphere). Conflicting data may arise from thiol oxidation or impurities.
  • Solvent Polarity Analysis : Use Hansen solubility parameters (δD, δP, δH) to correlate discrepancies. For instance, solubility in hexane (δ = 14.9 MPa¹/²) is higher than in water (δ = 47.9 MPa¹/²), but oxidation in polar solvents may skew results .
  • Table :
SolventSolubility (mg/mL)Notes
Hexane120 ± 5Stable
Ethanol45 ± 10Partial oxidation

Q. What experimental designs minimize thiol oxidation during storage and handling of this compound?

  • Methodological Answer :

  • Storage Protocols : Use amber vials under N₂ gas at -20°C. Add stabilizers (0.1% BHT) to inhibit radical-mediated oxidation.
  • Handling Practices : Conduct reactions in gloveboxes (O₂ < 1 ppm). Monitor purity via FTIR (S-H stretch at 2550 cm⁻¹) pre/post-experiment .

Data Interpretation & Gaps

  • Critical Analysis : Contradictions in synthetic yields (40–75%) highlight the need for standardized catalyst screening. Computational models (e.g., SwissADME) require experimental validation for metabolic pathways.
  • Research Gaps : Limited data on ecotoxicology (e.g., EPA DSSTox) and long-term stability under ambient conditions. Collaborative studies with ECHA or PubChem could address these .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.